5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate
Description
This compound is a bis-thiadiazole derivative featuring two 5-amino-1,3,4-thiadiazole rings connected by a heptyl (C7) alkyl chain, with an oxalate counterion. The heptyl linker provides flexibility and optimal spatial arrangement for binding, while the oxalate salt improves solubility and crystallinity compared to the free base form . Its design is rooted in structure-activity relationship (SAR) studies of glutaminase inhibitors, where elongated alkyl chains between thiadiazole moieties modulate potency and selectivity .
Properties
IUPAC Name |
5-[7-(5-amino-1,3,4-thiadiazol-2-yl)heptyl]-1,3,4-thiadiazol-2-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6S2.C2H2O4/c12-10-16-14-8(18-10)6-4-2-1-3-5-7-9-15-17-11(13)19-9;3-1(4)2(5)6/h1-7H2,(H2,12,16)(H2,13,17);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQOAVBZJQWIQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC1=NN=C(S1)N)CCCC2=NN=C(S2)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization of Thiosemicarbazides
A widely adopted method involves reacting thiosemicarbazide with aldehydes under oxidative conditions. For example, 4-(5-amino-1,3,4-thiadiazol-2-yl)-phenol was synthesized by stirring aldehydes, thiosemicarbazide, and tert-butyl hydroperoxide (TBHP) in ethanol at room temperature for 4 hours, yielding 80% product. Adapted for the target compound, substitution with heptyl-linked aldehydes could generate intermediates for subsequent coupling.
Ferric Chloride-Mediated Cyclization
Thiosemicarbazones undergo oxidative cyclization with FeCl₃ to form 2-amino-5-substituted-1,3,4-thiadiazoles. This method is advantageous for introducing diverse substituents at the 5-position, critical for tailoring the electronic properties of the thiadiazole rings.
Strategies for Alkyl Chain Incorporation
Nucleophilic Alkylation
A heptyl dihalide (e.g., 1,7-dibromoheptane) can bridge two thiadiazole units. For instance, 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoic acid demonstrates the feasibility of appending alkyl chains to thiadiazoles. Reacting 5-amino-1,3,4-thiadiazole-2-thiol with 1,7-dibromoheptane under basic conditions (K₂CO₃, DMF) could yield the heptyl-linked dimer.
Coupling via Amide Bond Formation
EDC/HOBt-mediated coupling, as used in synthesizing N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives , offers a route to connect thiadiazoles through a heptyl diacid chloride. However, this approach requires protection of the amine groups to prevent side reactions.
Coupling Reactions to Form the Heptyl-Bridged Dithiadiazole
Mitsunobu Reaction
The Mitsunobu reaction enables ether bond formation between alcohols and thiadiazoles. While not directly cited in the sources, analogous methods for imidazo-thiadiazole synthesis suggest that activating one thiadiazole unit as an alcohol (via hydroxylation) and coupling it with a heptyl-linked counterpart could achieve the desired connectivity.
Ullmann-Type Coupling
Copper-catalyzed coupling of halogenated thiadiazoles with heptyl diamine represents another pathway. The patent EP0795551A1 highlights the use of thiocyanate (MSCN) in cyclization reactions, which could be adapted to introduce halogens (e.g., Br) at the 3-position of the thiadiazole for cross-coupling.
Oxalate Salt Formation
Acid-Base Reaction
Treating the free base 5-[7-(5-amino-1,3,4-thiadiazol-2-yl)heptyl]-1,3,4-thiadiazol-2-ylamine with oxalic acid in ethanol or water precipitates the oxalate salt. Optimal stoichiometry (1:1 molar ratio) and recrystallization from ethanol/water mixtures enhance purity.
Optimization and Purification Techniques
Green Chemistry Considerations
The TBHP-mediated method offers an eco-friendly alternative to traditional dehydrating agents (e.g., H₂SO₄), reducing hazardous waste. Ethanol, a renewable solvent, aligns with green chemistry principles.
Column Chromatography
Silica gel chromatography with hexane/ethyl acetate gradients (as in) effectively separates the heptyl-bridged product from mono-thiadiazole byproducts.
Recrystallization
Recrystallization from DMF/water or ethanol/water mixtures improves crystallinity, as demonstrated for imidazo-thiadiazoles.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, forming nitroso or nitro derivatives.
Reduction: Reduction of the thiadiazole rings can lead to the formation of dihydrothiadiazoles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Dihydrothiadiazoles.
Substitution Products: Various substituted thiadiazoles depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate has shown potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for the development of new antibiotics.
Medicine
In medicine, this compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for chemotherapy.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with enzymes and receptors, altering their activity. The thiadiazole rings can interact with DNA, leading to the inhibition of cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares the target compound with structurally related 1,3,4-thiadiazole derivatives, emphasizing key differences in linker length, substituents, counterions, and biological activity:
Key Findings from Comparative Analysis
Linker Length and Flexibility :
- The heptyl linker in the target compound provides greater conformational flexibility compared to shorter alkyl chains (e.g., butane in ). This flexibility may optimize binding to allosteric pockets in glutaminase (GLS), as seen in BPTES-derived inhibitors .
- However, longer linkers can reduce solubility, which is mitigated by the oxalate counterion .
Substituent Effects: Aromatic substituents (e.g., 4-chlorophenyl in ) increase lipophilicity, favoring membrane penetration but reducing aqueous solubility. In contrast, the target compound’s amino groups facilitate hydrogen bonding, critical for enzyme inhibition . Hybrid structures like coumarin-thiadiazoles () exhibit dual functionalities (e.g., antioxidant activity), whereas the target compound’s bis-thiadiazole design focuses on enzyme inhibition.
Counterion Impact :
- Oxalate salts enhance solubility compared to free bases (e.g., compounds in ) or hydrochloride salts (). This property is advantageous for formulation and bioavailability .
In contrast, triazolo-thiadiazole derivatives (–11) show antimicrobial activity due to fused heterocyclic systems, which the target compound lacks .
Biological Activity
5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of two thiadiazole rings and an amino group. The chemical formula can be represented as follows:
This structure contributes to its potential biological activities through various mechanisms.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiadiazole moieties exhibit significant activity against various bacterial and fungal strains. For instance:
- Antibacterial Activity : In vitro studies have shown that thiadiazole derivatives can inhibit both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been linked to enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Thiadiazole compounds demonstrate antifungal properties against species like Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) suggests that modifications in the substituents can lead to increased potency .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been highlighted in several studies. For example:
- Mechanism of Action : Thiadiazoles have been shown to induce apoptosis in cancer cells via various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
- In Vitro Efficacy : Compounds similar to this compound have demonstrated IC50 values in the micromolar range against different cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating significant cytotoxicity .
Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Substituent | Effect on Activity |
|---|---|
| Electron-donating groups | Enhance anticancer and antioxidant potential |
| Electron-withdrawing groups | Increase antibacterial and antifungal activity |
Case Studies
Several studies have investigated the biological activity of thiadiazole derivatives:
- Study on Antimicrobial Properties : A study reported that a series of thiadiazole compounds exhibited potent antimicrobial activity against multidrug-resistant strains . The specific compound's structural modifications led to varying degrees of efficacy.
- Anticancer Evaluation : Another research effort focused on the anticancer properties of thiadiazole derivatives, revealing that certain substitutions could significantly enhance cytotoxicity against specific cancer cell lines .
Q & A
What are the optimal synthetic routes and reaction conditions for preparing 5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate?
Basic Research Question
The synthesis involves multi-step reactions, typically starting with the coupling of thiadiazole precursors. Key steps include alkylation of the heptyl chain and subsequent oxalate salt formation. Optimal conditions are influenced by solvent choice (e.g., aqueous media for neutralization), temperature (room temperature to 60°C), and stoichiometric ratios of reagents. Chromatographic purification (e.g., HPLC) and spectroscopic validation (IR, LC-MS) are critical for confirming intermediate structures .
Advanced Research Question How can computational methods (e.g., quantum chemical calculations) predict reaction pathways and optimize yield? Tools like COMSOL Multiphysics integrate AI to simulate reaction dynamics, reducing trial-and-error experimentation. For example, reaction path searches using density functional theory (DFT) help identify energy barriers and catalytic effects, enabling precise control over selectivity and yield .
How do researchers resolve structural ambiguities or contradictory spectroscopic data for thiadiazole derivatives?
Basic Research Question
Structural confirmation relies on cross-validating data from elemental analysis, IR (to identify functional groups like -NH₂ and C=S), and LC-MS (for molecular weight). Discrepancies in NMR or mass spectra often arise from impurities or isomerization; repeated purification and high-resolution techniques (e.g., HRMS) are recommended .
Advanced Research Question What statistical approaches address reproducibility challenges in spectral interpretation? Factorial design experiments (e.g., varying solvent polarity or temperature) isolate variables affecting spectral clarity. Bayesian analysis can also model uncertainty in peak assignments, particularly for overlapping signals in crowded regions (e.g., aromatic protons) .
What methodologies are employed to evaluate the biological activity of this compound?
Basic Research Question
Preliminary bioactivity screening includes in vitro assays for antimicrobial or anticancer effects. For example, enzyme inhibition studies (e.g., kinase assays) and cell viability tests (MTT assays) are standard. Molecular docking predicts interactions with target proteins like DNA gyrase or tubulin .
Advanced Research Question How can researchers design dose-response experiments to address conflicting bioactivity results? Orthogonal validation using CRISPR-edited cell lines or isothermal titration calorimetry (ITC) clarifies mechanism-of-action discrepancies. Meta-analyses of structure-activity relationships (SAR) across analogs further refine hypotheses .
What strategies ensure the stability and purity of the oxalate salt form during storage?
Basic Research Question
Stability studies under controlled humidity (≤40% RH) and temperature (4°C) prevent hydrolysis or oxidation. Purity is monitored via HPLC with UV detection (λ = 254 nm), and degradation products are characterized using tandem MS .
Advanced Research Question How do polymorphic transitions affect long-term stability? Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) track phase changes. Accelerated aging studies under stress conditions (e.g., 40°C/75% RH) model real-world stability .
How can interdisciplinary approaches enhance the development of this compound for pharmacological applications?
Advanced Research Question
Integrating cheminformatics (e.g., QSAR models) with synthetic biology enables rational design of derivatives with improved pharmacokinetics. For example, machine learning predicts metabolic liabilities, while CRISPR-Cas9 screens validate target engagement in disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
